molecular formula C12H10FNO2 B1470069 1-[(2-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid CAS No. 1501043-66-8

1-[(2-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid

Cat. No.: B1470069
CAS No.: 1501043-66-8
M. Wt: 219.21 g/mol
InChI Key: DVXWETPYYLIXRI-UHFFFAOYSA-N
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Description

1-[(2-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid is a useful research compound. Its molecular formula is C12H10FNO2 and its molecular weight is 219.21 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO2/c13-11-4-2-1-3-9(11)7-14-6-5-10(8-14)12(15)16/h1-6,8H,7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVXWETPYYLIXRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CC(=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(2-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid is a synthetic organic compound belonging to the pyrrole class of heterocyclic compounds. Its unique structure, characterized by a fluorophenyl group and a carboxylic acid functional group, makes it an interesting subject for various biological studies. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H10FNO2C_{12}H_{10}FNO_2 with a molecular weight of 221.21 g/mol. The presence of the fluorine atom is significant as it can enhance the compound's stability and biological activity by influencing electronic properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It may exert its effects by:

  • Inhibition of Enzymatic Activity : The compound can bind to enzymes involved in metabolic pathways, potentially altering their activity.
  • Receptor Modulation : It may interact with various receptors, influencing cellular signaling processes critical in disease contexts.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Studies have shown that derivatives of pyrrole compounds often possess significant activity against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

Pyrrole derivatives have been investigated for their anticancer effects. The structural features of this compound may contribute to its ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Neuropharmacological Effects

Recent studies have explored the potential of pyrrole compounds as cognitive enhancers. For instance, certain analogs have demonstrated inverse agonist properties at serotonin receptors, which are implicated in cognitive function and mood regulation .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrrole derivatives. The introduction of electron-withdrawing groups like fluorine has been shown to enhance the potency against specific biological targets, such as:

CompoundActivityNotes
This compoundModerate Anticancer ActivityExhibits selective inhibition in cancer cell lines
2-Fluorophenyl derivativesEnhanced Antimicrobial ActivityImproved binding affinity to bacterial enzymes
Pyrrole-2-carboxamidesPotent Anti-TB ActivityLow cytotoxicity with MIC values < 0.016 μg/mL

Study on Anticancer Effects

A study published in Journal of Medicinal Chemistry evaluated the anticancer potential of various pyrrole derivatives, including this compound. Results indicated that this compound significantly inhibited tumor growth in vitro and in vivo models by inducing apoptosis in cancer cells.

Neuropharmacological Evaluation

In a study focusing on cognitive enhancement, researchers assessed the effects of pyrrole derivatives on serotonin receptor modulation. The findings suggested that compounds with a fluorophenyl substituent exhibited improved cognition-enhancing activities compared to their non-fluorinated counterparts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[(2-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid
Reactant of Route 2
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1-[(2-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid

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